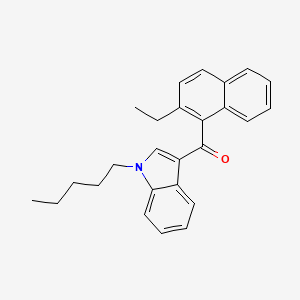
JWH 210 2-乙基萘异构体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH 210 2-乙基萘基异构体: 是一种合成大麻素,属于萘酰吲哚类。它是 JWH 210 的位置异构体,其中乙基侧链位于萘基的 2 位,而不是 4 位。 该化合物以其强效的模拟大麻素特性而闻名,已在各种草本混合物中被发现 .
科学研究应用
化学: JWH 210 2-乙基萘基异构体被用作分析化学中的参考标准,用于识别和区分合成大麻素 .
生物学: 在生物学研究中,该化合物被研究用于其与大麻素受体的相互作用,从而深入了解内源性大麻素系统及其生理作用。
医学: 虽然尚未获批用于医疗用途,但 JWH 210 2-乙基萘基异构体正在研究其潜在的治疗作用,包括止痛和抗炎特性。
作用机制
JWH 210 2-乙基萘基异构体通过与中枢神经系统和外周组织中的大麻素受体(主要是 CB1 和 CB2 受体)结合来发挥作用。这种结合模拟了内源性大麻素的作用,导致各种生理效应,如情绪、感知和疼痛感觉的改变。 所涉及的分子通路包括抑制腺苷酸环化酶、调节离子通道和激活丝裂原活化蛋白激酶 .
准备方法
合成路线和反应条件: JWH 210 2-乙基萘基异构体的合成通常涉及以下步骤:
萘酰氯的形成: 这是通过在回流条件下使萘酸与亚硫酰氯反应来实现的。
与吲哚偶联: 然后,萘酰氯在三乙胺等碱的存在下与吲哚反应,形成萘酰吲哚结构。
乙基化: 最后一步涉及使用碘乙烷和碳酸钾等强碱在萘基的 2 位对萘酰吲哚进行乙基化。
工业生产方法: JWH 210 2-乙基萘基异构体的工业生产遵循类似的合成路线,但规模更大。该过程包括:
萘酰氯的大规模合成: 使用大型反应器和受控条件以确保高产率和纯度。
与吲哚的自动化偶联: 利用自动化系统有效地混合和反应萘酰氯和吲哚。
可扩展的乙基化: 使用工业级碘乙烷和碱来实现所需的 2 位乙基化。
化学反应分析
反应类型:
氧化: JWH 210 2-乙基萘基异构体可以进行氧化反应,通常使用高锰酸钾或三氧化铬等试剂。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等试剂进行。
取代: 该化合物可以进行取代反应,特别是在乙基侧链上,使用卤素或亲核试剂等试剂。
常用的试剂和条件:
氧化: 酸性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 存在铁等催化剂的溴。
形成的主要产物:
氧化: 形成萘酸衍生物。
还原: 形成还原的萘酰吲哚化合物。
取代: 形成卤化的萘酰吲哚衍生物。
相似化合物的比较
类似化合物:
JWH 210: 乙基侧链位于 4 位的母体化合物。
JWH 122: 类似的合成大麻素,用甲基代替了乙基。
JWH 018: 另一种具有不同萘酰吲哚结构的合成大麻素。
独特性: JWH 210 2-乙基萘基异构体因其特定的位置异构体而独一无二,这会影响其对大麻素受体的结合亲和力和效力。 这种位置变化会导致与异构体相比不同的药理作用和代谢途径 .
生物活性
(2-Ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid belonging to the naphthoylindole family. It has garnered attention in pharmacological research due to its potent agonistic activity at cannabinoid receptors, specifically CB1 and CB2. This article explores the biological activity of JWH-210, including its receptor binding affinities, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C26H27NO
- Molecular Weight : 369.5 g/mol
- CAS Number : 824959-81-1
- IUPAC Name : (1-pentylindol-3-yl)-(4-ethylnaphthalen-1-yl)methanone
Receptor Binding Affinity
JWH-210 exhibits high potency as a cannabinoid receptor agonist:
- CB1 Receptor Binding Affinity : 0.46 nM
- CB2 Receptor Binding Affinity : 0.69 nM
These values indicate that JWH-210 binds effectively to both CB1 and CB2 receptors, which are crucial for mediating the effects of cannabinoids in the central and peripheral nervous systems .
Pharmacological Effects
The pharmacological profile of JWH-210 suggests several potential effects based on its interaction with cannabinoid receptors:
Analgesic Effects
JWH-210 has been noted for its analgesic properties, making it a candidate for pain management therapies. Its action through CB1 receptors may contribute to pain relief by modulating pain perception pathways.
Anti-inflammatory Activity
Research indicates that cannabinoids can exert anti-inflammatory effects, potentially making JWH-210 useful in treating inflammatory conditions. The activation of CB2 receptors is particularly associated with reducing inflammation .
Behavioral Effects
Studies involving animal models have shown that JWH-210 can influence behavior, similar to other cannabinoids:
- It may induce sedation and hypolocomotion.
- The compound's effects on mood and anxiety levels are still under investigation, but initial findings suggest it could have both anxiolytic and anxiogenic properties depending on dosage and context .
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of JWH-210 in a rat model of inflammatory pain. Rats treated with JWH-210 showed a significant reduction in pain-related behaviors compared to control groups, supporting its potential use as an analgesic agent.
Case Study 2: Inflammatory Response
Another study assessed the anti-inflammatory effects of JWH-210 in a murine model of arthritis. Results indicated that treatment with JWH-210 led to decreased levels of pro-inflammatory cytokines and reduced joint swelling, highlighting its therapeutic potential in inflammatory diseases .
Comparative Analysis with Other Cannabinoids
| Compound | CB1 Binding Affinity (nM) | CB2 Binding Affinity (nM) | Primary Effects |
|---|---|---|---|
| JWH-210 | 0.46 | 0.69 | Analgesic, anti-inflammatory |
| THC | 1.0 | 3.0 | Analgesic, psychoactive |
| CBD | >1000 | >1000 | Anxiolytic, anti-inflammatory |
属性
IUPAC Name |
(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23(22-13-8-9-14-24(22)27)26(28)25-19(4-2)15-16-20-11-6-7-12-21(20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRBKYARHZKAPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017772 |
Source


|
| Record name | JWH-210 2-ethylnaphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-79-8 |
Source


|
| Record name | JWH-210 2-ethylnaphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













